(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate
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Overview
Description
(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate is a compound that belongs to the class of isoindoline derivatives These compounds are characterized by the presence of an isoindoline nucleus with carbonyl groups at positions 1 and 3
Mechanism of Action
Target of Action
Isoindoline-1,3-dione derivatives, to which this compound belongs, have been studied for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Mode of Action
The isoindoline-1,3-dione nucleus and carbonyl groups at positions 1 and 3 are key structural features that contribute to the reactivity of these compounds .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known for their diverse chemical reactivity and promising applications .
Result of Action
Isoindoline-1,3-dione derivatives are known for their potential use in diverse fields .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time
Dosage Effects in Animal Models
The effects of (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate vary with different dosages in animal models
Metabolic Pathways
It is believed that this compound interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that this compound can interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is believed that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of phthalic anhydride with an appropriate amine in the presence of a catalyst such as SiO2-tpy-Nb, using isopropanol and water as solvents at reflux conditions . The reaction yields the isoindoline-1,3-dione scaffold, which can then be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoindoline nucleus.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
(1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.
Comparison with Similar Compounds
- N-(1,3-Dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Comparison: Compared to these similar compounds, (1,3-Dioxoisoindolin-2-yl)methyl cyclohexanecarboxylate is unique due to its specific structural features and reactivity. Its cyclohexanecarboxylate moiety imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c18-14-12-8-4-5-9-13(12)15(19)17(14)10-21-16(20)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWJFHXDMLBMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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